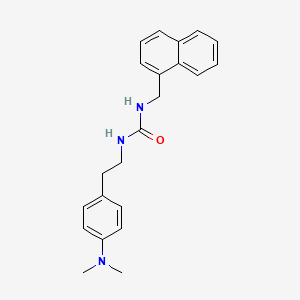

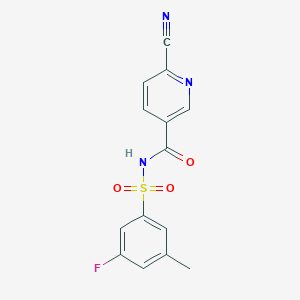

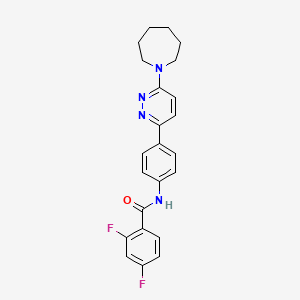

![molecular formula C20H17N3O2 B2841183 2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide CAS No. 1008201-43-1](/img/structure/B2841183.png)

2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide, also known as OTND, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OTND has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Antimicrobial Applications

- The synthesis of novel annulated azaheterocycles, including derivatives related to the chemical structure of interest, has shown potential in antimicrobial activities. These compounds, through polar [3+ + 2]-cycloaddition and [4 + 2]-cycloaddition reactions, have exhibited antimicrobial activity against Gram-positive Staphylococcus aureus. In silico docking studies suggest their mechanism of action may involve inhibition of DNA gyrase, highlighting their potential in antibiotic development (Jie Zheng et al., 2021).

Hypnotic Applications

- Research into ultra-short acting hypnotics has led to the development of compounds with rapid onset and short duration of action, demonstrating potential use in preanesthetic medication and anesthesia maintenance. These studies underline the versatility of compounds structurally similar to 2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide in developing new anesthetic agents (H. El-Subbagh et al., 2008).

Synthetic Methodologies and Chemical Transformations

- The reaction of related diazenyl compounds with BF3·Et2O has been explored to produce compounds through cycloaddition and rearrangement reactions, offering insights into novel synthetic pathways for creating complex molecular structures with potential biological activities (Karsten Woydowski et al., 1998).

- The synthesis of tetrahydronaphtho[1,8-ef]diazepinones via reaction with acetylenedicarboxylates highlights a method for generating compounds that could be useful in further pharmaceutical research and development (Koichi Honda et al., 1983).

Potential Therapeutic Applications

- Research into benzodiazepines and related structures, including compounds similar to 2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide, has been directed towards exploring their therapeutic potential in areas such as dementia and neuropathic pain. This is evident from studies on structurally novel histamine H3 receptor antagonists, which have shown promise in improving memory impairment and secondary allodynia, suggesting that these compounds can have broad therapeutic applications (A. Medhurst et al., 2007).

properties

IUPAC Name |

2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-18(21-14-8-2-1-3-9-14)12-17-20(25)23-16-11-5-7-13-6-4-10-15(22-17)19(13)16/h1-11,17,22H,12H2,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTGFUWVWVMWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

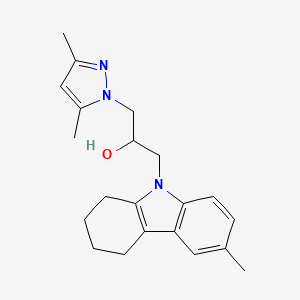

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)

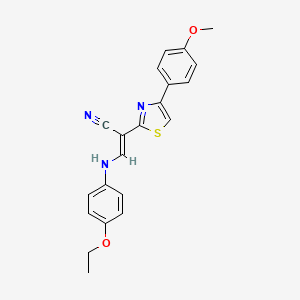

![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)

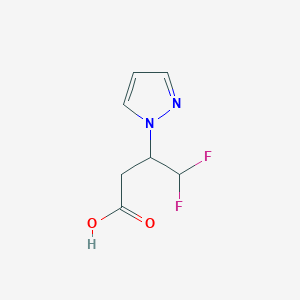

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2841117.png)